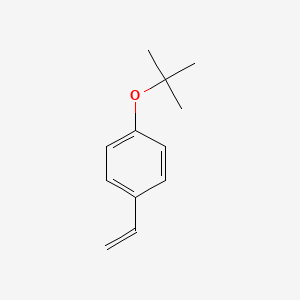

4-tert-Butoxystyrene

Vue d'ensemble

Description

4-tert-butoxystyrene is a pendant functionalized styrene. Structurally, it is similar to PMOS, both carrying an alkoxyl p-substituent, whose electron-donating and resonance effects allow them to be polymerized by cationic, anionic, and radical mechanisms .

Synthesis Analysis

Cationic polymerization of 4-tert-butoxystyrene initiated by hydrogen iodide/zinc iodide (HI/ZnI2) led to well-defined living polymers at temperatures up to +25°C in either toluene or methylene chloride . Other research also mentions the synthesis of block copolymers using this compound .Molecular Structure Analysis

The molecular formula of 4-tert-Butoxystyrene is C12H16O. It has a molecular weight of 176.25 g/mol. The InChIKey is GRFNSWBVXHLTCI-UHFFFAOYSA-N .Chemical Reactions Analysis

The cationic polymerization of 4-tert-butoxystyrene has been reported in the literature . Another study mentions the use of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) with this compound .Physical And Chemical Properties Analysis

4-tert-Butoxystyrene is a liquid at 20°C. It has a specific gravity of 0.94 and a refractive index of 1.52. It has a topological polar surface area of 9.2 Ų .Applications De Recherche Scientifique

Summary of the Application

4-tert-Butoxystyrene is used in the synthesis of block copolymers . These block copolymers are macromolecules composed of linear arrangements of chemically different polymeric chains (blocks) . They give rise to a rich variety of well-defined self-assembled structures both in bulk and selective solvents . These self-assembled structures are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials .

Methods of Application or Experimental Procedures

The synthesis of block copolymers using 4-tert-Butoxystyrene is typically achieved through anionic polymerization . This technique has emerged as the most reliable and versatile tool for the synthesis of model polymers having controlled architectures, microstructure and molecular weights, narrow molecular weight distributions, and chemical and compositional homogeneity .

Results or Outcomes

The use of 4-tert-Butoxystyrene in the synthesis of block copolymers has led to the creation of materials with a wide range of applications. For example, these materials play a central role in contemporary macromolecular science covering the full spectrum of polymer chemistry, polymer physics, and applications .

Application in Microphase Separation

Summary of the Application

4-tert-Butoxystyrene is used in the study of microphase-separated structures . The morphological change of poly (4-tert-butylstyrene-block-4-tert-butoxystyrene)s (BO) upon hydrolysis reaction was investigated .

Methods of Application or Experimental Procedures

The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .

Results or Outcomes

The study found that no microphase-separated structure is observed for nonhydrolyzed samples, while all hydrolyzed ones exhibit predominantly lamellar structures with a small portion of cylindrical one . These results indicate that the repulsive force between blocks becomes stronger upon hydrolysis reaction .

Application in Photolysis-Induced Micellization

Summary of the Application

4-tert-Butoxystyrene is used in the study of photolysis-induced micellization . The PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .

Methods of Application or Experimental Procedures

The study was conducted using a PBSt-b-PSt diblock copolymer .

Results or Outcomes

The study found that the PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .

Application in Hydrolysis Reaction

Summary of the Application

4-tert-Butoxystyrene is used in the study of hydrolysis reactions . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .

Methods of Application or Experimental Procedures

The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Four BOs having number-average molecular weight, Mn, from 38K to 148K were synthesized, and copolymers with various conversion rates of O into H, fH s, were prepared .

Results or Outcomes

The study found that no microphase-separated structure is observed for nonhydrolyzed samples, while all hydrolyzed ones exhibit predominantly lamellar structures with a small portion of cylindrical one . These results indicate that the repulsive force between blocks becomes stronger upon hydrolysis reaction .

Application in Surfactant Preparation

Summary of the Application

4-tert-Butoxystyrene is used in the preparation of a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) . P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .

Methods of Application or Experimental Procedures

The study was conducted using a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) .

Results or Outcomes

The study found that P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .

Safety And Hazards

Orientations Futures

The future directions of 4-tert-Butoxystyrene research could involve its use in the synthesis of block copolymers and the exploration of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA). This method combines polymerization and self-assembly in a single step, setting it apart from conventional solution self-assembly processes .

Propriétés

IUPAC Name |

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNSWBVXHLTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95418-60-3 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30341978 | |

| Record name | 4-tert-Butoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butoxystyrene | |

CAS RN |

95418-58-9 | |

| Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

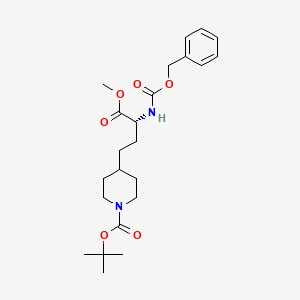

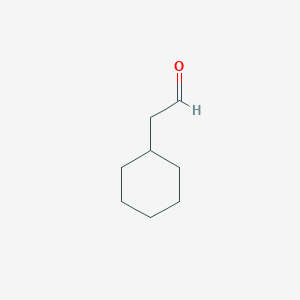

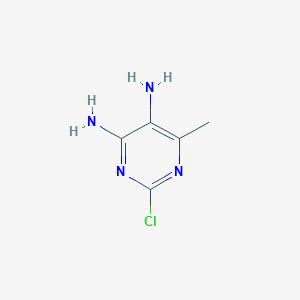

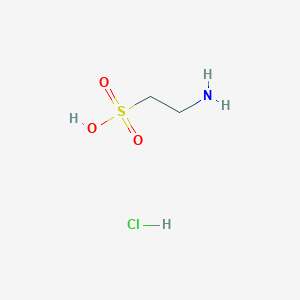

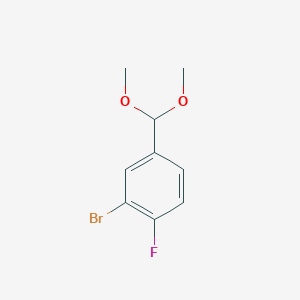

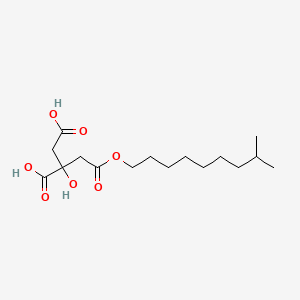

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B1630246.png)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)

![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)